molecular formula C9H10BrClO B8028940 1-Bromo-4-chloro-2-propoxybenzene

1-Bromo-4-chloro-2-propoxybenzene

Cat. No.: B8028940
M. Wt: 249.53 g/mol
InChI Key: QFYYALLYCZHWHJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-propoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and propoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 1-bromopropane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of aldehydes or carboxylic acids from the propoxy group.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-propoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The propoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chloro-2-propoxybenzene is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

1-bromo-4-chloro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYALLYCZHWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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